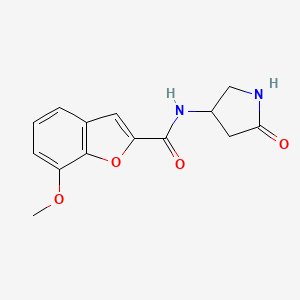
1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenethylurea, commonly known as MPPU, is a chemical compound that has been the subject of significant scientific research in recent years. MPU is a potent and selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is a type of receptor found in the central nervous system. The mGluR7 receptor has been implicated in a wide range of neurological disorders, including anxiety, depression, and epilepsy. MPU has shown promise as a potential therapeutic agent for these and other conditions.
Aplicaciones Científicas De Investigación
Chemical Inhibitors of Cytochrome P450 Isoforms
Chemical inhibitors of cytochrome P450 (CYP) isoforms play a crucial role in understanding drug metabolism and potential drug-drug interactions. The selectivity of such inhibitors aids in deciphering the involvement of specific CYP isoforms in the metabolism of various drugs. For instance, compounds similar to the one could be investigated for their inhibitory effects on CYP enzymes, contributing to safer drug development and minimizing adverse interactions (Khojasteh et al., 2011).
Heterocyclic Chemistry and Coordination Compounds
Heterocyclic compounds, including pyrazolo[3,4-b]pyridines, have shown significant variability in their chemistry and properties, offering valuable insights into coordination chemistry. These compounds form complex structures with metals, exhibiting unique spectroscopic, magnetic, and electrochemical properties. This area of research highlights the potential of heterocycles in developing new materials and catalysts (Boča et al., 2011).
Kinase Inhibitors
Pyrazolo[3,4-b]pyridine has emerged as a versatile scaffold in the design of kinase inhibitors, with applications ranging from cancer therapy to the treatment of other diseases. The ability of this scaffold to interact with kinases in multiple binding modes makes it a valuable tool in medicinal chemistry and drug design (Wenglowsky, 2013).
Metabotropic Glutamate Receptor Subtype 5 Antagonists
Research on mGluR5 antagonists, including compounds structurally related to the one , suggests their utility in neurodegeneration, addiction, anxiety, and pain management. These findings underline the significance of exploring heterocyclic compounds as therapeutic agents (Lea & Faden, 2006).
Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold exhibits a broad range of medicinal properties, from anticancer to anti-inflammatory activities. This review emphasizes the scaffold's potential in drug discovery, encouraging further exploration of its pharmacological applications (Cherukupalli et al., 2017).
Propiedades
IUPAC Name |
1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-24-14-17(13-23-24)18-8-7-16(11-21-18)12-22-19(25)20-10-9-15-5-3-2-4-6-15/h2-8,11,13-14H,9-10,12H2,1H3,(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERWOUOPWRNOEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Amino-4-[(4-chlorophenyl)methyl]-1lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2687716.png)

![Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride](/img/structure/B2687718.png)

![3-(4-chlorophenyl)-N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2687722.png)

![Tert-butyl 2-oxo-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2687724.png)
![1-{1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl}guanidine hydroiodide](/img/structure/B2687729.png)
![2-(4-fluorophenyl)-4-methyl-6-methylsulfanyl-N-[4-(2,2,2-trifluoroethylcarbamoyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B2687730.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2687731.png)
![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2687733.png)
